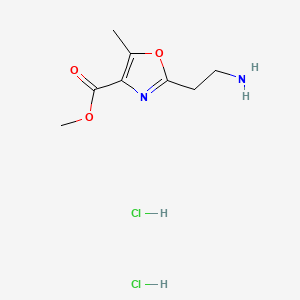
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method is efficient and allows for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications.
化学反应分析
Types of Reactions
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amino alcohols.
科学研究应用
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism by which Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The aminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.
相似化合物的比较
Similar Compounds
Methyl 2-(2-aminoethyl)-5-nitro-1,3-oxazole-4-carboxylate: This compound has a nitro group instead of a methyl group, which significantly alters its reactivity and biological activity.
2-(2-Aminoethyl)-5-methyl-1,3-oxazole-4-carboxylic acid: The carboxylic acid derivative is more polar and has different solubility properties compared to the ester form.
Uniqueness
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a methyl-substituted oxazole ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
生物活性
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride (CAS No. 79725699) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, synthesis methodologies, and relevant case studies.
Chemical Structure and Properties
This compound features a unique oxazole ring structure that is known for its biological significance. The molecular formula is C₁₃H₁₈Cl₂N₂O₄, with a molecular weight of approximately 306.20 g/mol. The oxazole moiety contributes to its reactivity and potential therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of oxazole derivatives, including this compound. The compound has demonstrated efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 0.027 |
These results indicate that this compound exhibits strong antibacterial and antifungal activities, making it a candidate for further research in therapeutic applications.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The initial step often includes the reaction of appropriate precursors under acidic or basic conditions to form the oxazole structure.
- Functionalization : Subsequent reactions introduce the amino and carboxyl groups necessary for biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various oxazole derivatives against common pathogens. This compound was included in the testing panel, where it demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Comparative Analysis with Other Oxazoles
Comparative studies have shown that this compound outperforms several other oxazole derivatives in terms of antimicrobial potency. For instance, compounds with similar structures often exhibited higher MIC values, indicating lower effectiveness against tested microorganisms .
属性
分子式 |
C8H14Cl2N2O3 |
|---|---|
分子量 |
257.11 g/mol |
IUPAC 名称 |
methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H12N2O3.2ClH/c1-5-7(8(11)12-2)10-6(13-5)3-4-9;;/h3-4,9H2,1-2H3;2*1H |
InChI 键 |
OFZLPVSGWCJZKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)CCN)C(=O)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















